The Discovery and Synthesis of Axitinib: A VEGFR-2 Inhibitor
The Discovery and Synthesis of Axitinib: A VEGFR-2 Inhibitor
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor development. As information on a specific molecule designated "Vegfr-2-IN-31" is not publicly available, this guide focuses on Axitinib as a well-documented and clinically relevant example of a VEGFR-2 inhibitor.
Introduction to VEGFR-2 and Its Role in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is crucial for tumor growth and metastasis, as it supplies cancerous tissues with necessary nutrients and oxygen.[1] Among the VEGFR family, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[2][3] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[2][4] Consequently, inhibiting the VEGFR-2 signaling pathway is a key therapeutic strategy in oncology.
The Discovery of Axitinib
Axitinib (trade name Inlyta®) is an oral, potent, and selective small-molecule inhibitor of VEGFR-1, -2, and -3.[5] Developed by Pfizer, it was approved by the FDA in 2012 for the treatment of advanced renal cell carcinoma (RCC).[5] The discovery of Axitinib was the result of a focused drug discovery program aimed at identifying potent and selective inhibitors of VEGFR tyrosine kinases. The core chemical scaffold of Axitinib is an indazole ring, which serves as a versatile platform for developing kinase inhibitors.
Synthesis of Axitinib
A multi-step synthesis of Axitinib has been reported, with a second-generation process developed to improve efficiency and yield.[6] The following is a representative synthetic route.
Experimental Protocol: Synthesis of Axitinib
Step 1: Migita Coupling
To a solution of 6-iodo-1H-indazole in N-Methyl-2-pyrrolidone (NMP), 2-mercapto-N-methylbenzamide, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a mild base (e.g., NaHCO3) are added. The reaction mixture is heated to 50 °C under an inert atmosphere until the reaction is complete, as monitored by HPLC. After cooling, the product, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is isolated.[6]
Step 2: Heck Reaction
The product from the previous step is dissolved in a suitable solvent, and 2-vinylpyridine is added along with a palladium catalyst and a base. The reaction mixture is heated to facilitate the Heck coupling. In an optimized process, in situ acylation of the indazole nitrogen is performed to facilitate the oxidative addition and prevent side reactions.[6]
Step 3: Deprotection and Crystallization
Following the Heck reaction, if a protecting group was used on the indazole nitrogen, it is removed under appropriate conditions (e.g., acidic or basic hydrolysis). The crude Axitinib is then purified by crystallization from a suitable solvent system to yield the final active pharmaceutical ingredient.[7] A detailed method for the selective crystallization of one of the five polymorphs of anhydrous axitinib has been described.[6]
Biological Activity and Data Presentation
Axitinib is a highly potent inhibitor of VEGFRs and exhibits selectivity over other tyrosine kinases.
Table 1: Kinase Inhibitory Activity of Axitinib
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 0.1[8][9] |
| VEGFR-2 | 0.2[8][9] |
| VEGFR-3 | 0.1-0.3[8][9] |
| PDGFRβ | 1.6[8] |
| c-Kit | 1.7[8] |
Table 2: Cellular Activity of Axitinib
| Cell Line | Assay Type | IC50 (µM) |
| HUVEC (VEGF-stimulated) | Proliferation | Not explicitly stated, but inhibits tube formation and viability[8] |
| A-498 (Renal Carcinoma) | Cell Viability (MTT) | 13.6 (96 h)[10] |
| Caki-2 (Renal Carcinoma) | Cell Viability (MTT) | 36 (96 h)[10] |
| GB1B (Glioblastoma) | Cell Viability (MTT) | 3.58 (72 h), 2.21 (168 h)[11] |
Experimental Protocols for Key Biological Assays
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
Protocol:
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Plate Coating: 96-well plates are coated with an anti-VEGFR-2 antibody.[8]
-
Enzyme and Inhibitor Incubation: Recombinant human VEGFR-2 enzyme is added to the wells, followed by the test compound (e.g., Axitinib) at various concentrations.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, the level of phosphorylated substrate is quantified using a detection antibody and a chemiluminescent or fluorescent substrate. The signal is read using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
HUVEC Proliferation Assay
This cell-based assay assesses the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.
Protocol:
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and allowed to attach overnight.[12]
-
Starvation: The cells are then starved in a low-serum medium to synchronize their cell cycle.
-
Treatment: The cells are treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus, typically VEGF.
-
Incubation: The plates are incubated for a period of 72 hours.[12]
-
Viability Assessment: Cell proliferation is measured using a viability assay, such as the MTT assay. The MTT reagent is added to the wells, and after incubation, the formazan product is solubilized, and the absorbance is read at 450 nm.[10][12]
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Visualizations
VEGFR-2 Signaling Pathway
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HUVEC Proliferation Assay [bio-protocol.org]
